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molecular formula CH4N4 B8436868 Diaminocarbodiimide

Diaminocarbodiimide

Cat. No. B8436868
M. Wt: 72.07 g/mol
InChI Key: VMGAPWLDMVPYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116732

Procedure details

Next 300 mg of N-bromosuccinamide was added to 1.5 g of the formazan derivative in 200 ml ethyl acetate. After reaction for 0.5 hour under reflux conditions, the product tetrazolium salt was recovered by precipitation with ether as a yellow powder. It was purified by recrystallization from acetone-methanol after charcoal treatment of the hot solution, by pouring the hot filtrate solution into ether. The crystals were collected and dried in vacuum yielding 0.6 g. Based upon the expected formula of C19H11BrIN7O6, the expected elemental analysis is 35.65% C, 1.73% H, 15.32% N and 15% O. Observed were 35.9%, 2.03%, 12.42% and 16.67%, respectively. The product showed a melting point over the 210-217 degree centigrade range, indicating greater than 98% purity. Thin layer chromatography (n-butanol:acetic acid:water at a 78:5:17 volume ratio) showed a single spot with a retention factor of 0.73. U.V. analysis in methanol:water (1:1 by volume) showed a maximum lambda at 240.5 nm and a molar extinction coefficient of 28,600.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrNC(=O)[CH2:4][CH2:5][C:6]([NH2:8])=O.[NH:10]=[N:11][CH:12]=NN.[CH2:15](O)[CH2:16]CC.C(O)(=[O:22])C.CO.[OH2:26]>C(OCC)(=O)C.O>[N+:8]([C:6]1[CH:16]=[CH:15][C:12]([NH:11][NH2:10])=[CH:4][CH:5]=1)([O-:22])=[O:26] |f:4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
N=NC=NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 0.5 hour under reflux conditions
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the product tetrazolium salt was recovered by precipitation with ether as a yellow powder
CUSTOM
Type
CUSTOM
Details
It was purified by recrystallization from acetone-methanol after charcoal treatment of the hot solution
ADDITION
Type
ADDITION
Details
by pouring the hot filtrate solution into ether
CUSTOM
Type
CUSTOM
Details
The crystals were collected
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
yielding 0.6 g
CUSTOM
Type
CUSTOM
Details
over the 210-217 degree centigrade range

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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